YKL-5-124

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

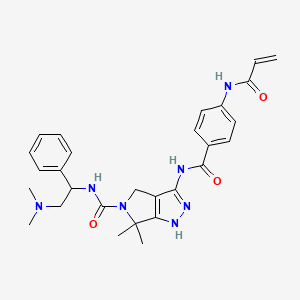

YKL-5-124 is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of YKL-5-124 involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:

Cyclocondensation Reactions: These reactions involve the condensation of hydrazines with 1,3-diketones or β-keto esters to form the pyrazole ring.

Multi-Component Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.

Cascade/Tandem Reactions: These reactions involve a sequence of reactions that occur in a single reaction vessel without the need for intermediate isolation.

Industrial production methods often involve optimizing these synthetic routes to improve yield, reduce reaction time, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

YKL-5-124 undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions . Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities .

Scientific Research Applications

YKL-5-124 has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of YKL-5-124 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

YKL-5-124 can be compared with other similar compounds, such as:

Pyrazole Derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

Benzoyl Amino Compounds: These compounds contain the benzoyl amino functional group and are studied for their therapeutic potential.

Dimethylamino Compounds: These compounds contain the dimethylamino group and are known for their diverse chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .

Biological Activity

YKL-5-124 is a highly selective and potent inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a crucial role in regulating cell cycle progression and transcription. This compound has garnered attention in cancer research due to its ability to induce cell cycle arrest and inhibit specific gene expressions associated with malignancies.

- Chemical Name : N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[[4-[(1-oxo-2-propen-1-yl)amino]benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide

- Purity : ≥95%

- IC50 Values :

This compound selectively inhibits CDK7, leading to significant biological effects:

- Cell Cycle Arrest :

- Inhibition of E2F-driven Gene Expression :

- Impact on Metabolic Reprogramming :

Case Studies and Experimental Data

A series of studies have demonstrated the efficacy of this compound in various cancer models:

Implications for Cancer Therapy

The selective nature of this compound presents a promising therapeutic avenue for cancers characterized by dysregulated E2F activity. By targeting CDK7, this compound not only halts cell proliferation but also alters metabolic dependencies that are often exploited by cancer cells.

Properties

IUPAC Name |

N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPABJHHKKJIDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.